
4-((1-(3,4-dimethoxyphenethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a benzoic acid group, an amino group, a pyrrole group (a five-membered ring containing nitrogen), and a 3,4-dimethoxyphenethyl group. The presence of these groups suggests that the compound could exhibit interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,4-dimethoxyphenethyl group, followed by the formation of the pyrrole ring, and finally the attachment of the amino group and the benzoic acid group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenethyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the benzoic acid group could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make the compound soluble in polar solvents .科学的研究の応用
Thermo-responsive Materials
One application area involves the development of thermo-responsive materials. A study on the aryl-substituted pyrrole derivative demonstrates its ability to have controllable fluorescence in the solid state, making it a potential candidate for temperature monitoring devices. The fluorescence of this material remains almost unchanged at lower temperatures but intensifies above certain thresholds, indicating its utility in specific temperature ranges. This property is attributed to the molecular design and adjustable molecular packing of the compound (Han et al., 2013).
Supramolecular Chemistry
In supramolecular chemistry, the interaction between different molecules to form complex structures is of significant interest. Studies on compounds structurally related to the query chemical have highlighted the formation of extended supramolecular chains and networks. These findings are crucial for the development of new materials with novel properties, such as enhanced thermal stability or specific crystallographic characteristics, which can have applications in material science and drug delivery systems (Fazil et al., 2012).
Antibacterial and Antitubercular Agents
The synthesis of pyrrol-1-yl benzoic acid hydrazide analogs and their derivatives has shown promising results in preliminary in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Some of these compounds also displayed significant antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as novel classes of antibacterial and antitubercular agents (Joshi et al., 2008).
Photophysical Properties
Research into the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of benzoic acids has unveiled interesting applications in the field of luminescence. These complexes exhibit significant luminescence efficiencies and excited state lifetimes, making them suitable for applications in lighting and displays, as well as potential sensors (Sivakumar et al., 2011).
将来の方向性
特性
IUPAC Name |
4-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-19(24)12-16(20(23)25)22-15-6-4-14(5-7-15)21(26)27/h3-8,11-12,22H,9-10H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPCKKQLFYTUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=C(C=C3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
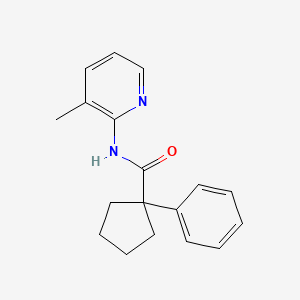
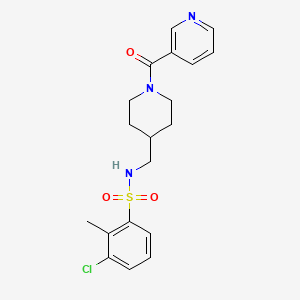
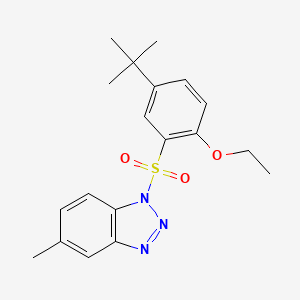
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)
![N-benzyl-7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2983318.png)
![4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2983320.png)

![methyl 3-cyano-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2983325.png)
![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)
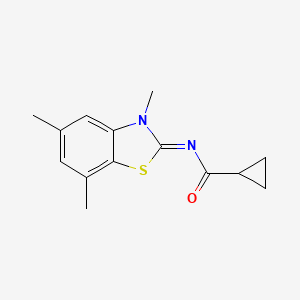
![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)
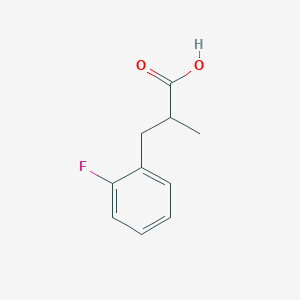
![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)
